Usistapide - 403989-79-7

Usistapide

Catalog Number: EVT-285411
CAS Number: 403989-79-7
Molecular Formula: C34H31F3N2O3
Molecular Weight: 572.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Usistapide has been used in trials studying the treatment of Obesity, Overweight, Metabolic Diseases, Nutrition Disorders, and Nutritional and Metabolic Diseases.
Overview

Usistapide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders. It is classified as an Acetyl-CoA carboxylase inhibitor, which plays a critical role in fatty acid metabolism. The compound's development stems from the need for effective treatments targeting obesity and related metabolic conditions.

Source

Usistapide is derived from various synthetic routes that involve multiple chemical transformations. Its structure and properties have been explored in several patents and scientific literature, emphasizing its significance in pharmaceutical research.

Classification

Usistapide falls under the category of small-molecule inhibitors, specifically targeting the enzyme Acetyl-CoA carboxylase. This classification positions it as a potential candidate for managing conditions like obesity, diabetes, and other metabolic syndromes.

Synthesis Analysis

Methods

The synthesis of Usistapide typically involves several key steps:

  1. Formation of Core Structure: The initial step focuses on constructing the isoquinoline core, which is essential for the compound's biological activity.
  2. Functional Group Introduction: Subsequent steps introduce various functional groups, including thiophene rings and dimethylamino groups, through controlled reactions.
  3. Purification: The final product undergoes purification processes such as crystallization and chromatography to ensure high yield and purity.

Technical Details

  • Reaction Conditions: Controlled parameters such as temperature, pressure, and pH are critical during synthesis to optimize yield.
  • Reagents: Common reagents include palladium catalysts for arylation reactions and various solvents tailored to specific reaction conditions.
Molecular Structure Analysis

Data

  • Molecular Formula: C24H32N4O4S
  • Molecular Weight: 472.6 g/mol
  • Structural Features: The compound features multiple nitrogen atoms in its structure, contributing to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Usistapide participates in various chemical reactions:

  1. Reduction Reactions: These involve the addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride.
  2. Substitution Reactions: Functional groups can be substituted with others through nucleophilic attack mechanisms.
  3. Amidation Reactions: Formation of amide bonds is crucial during synthesis, enhancing the compound's biological activity.

Technical Details

  • Common Reagents: Potassium permanganate for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions are frequently employed.
  • Major Products: Depending on the reaction conditions, oxidation may yield hydroxylated derivatives while substitution can lead to various substituted isoquinoline derivatives.
Mechanism of Action

Process

Usistapide acts primarily by inhibiting Acetyl-CoA carboxylase, an enzyme vital for fatty acid synthesis. By blocking this enzyme's activity, Usistapide reduces fatty acid production, thereby influencing lipid metabolism and energy homeostasis.

Data

Clinical studies have demonstrated that compounds like Usistapide can significantly lower lipid levels in animal models, indicating its potential efficacy in treating metabolic disorders associated with obesity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usistapide is typically found as a solid powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

  • Purity: High-purity (>98%) is essential for ensuring consistent biological activity.
  • Shelf Life: When stored properly (dry and at low temperatures), Usistapide has a shelf life exceeding three years.
Applications

Scientific Uses

Usistapide shows promise in various scientific applications:

  • Obesity Treatment: As an Acetyl-CoA carboxylase inhibitor, it may help reduce body weight by modulating lipid metabolism.
  • Diabetes Management: Its effects on fatty acid synthesis could also make it beneficial for managing insulin sensitivity and glucose levels.
  • Research Tool: Usistapide serves as a valuable tool in studying metabolic pathways and developing new therapeutic strategies against metabolic diseases.
Introduction to Usistapide: Pharmacological Significance

Historical Context of Microsomal Triglyceride Transfer Protein (MTTP) Inhibitors

Microsomal Triglyceride Transfer Protein (MTTP) is a pivotal endoplasmic reticulum protein responsible for assembling apo B-containing lipoproteins, including very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By facilitating the transfer of triglycerides, phospholipids, and cholesteryl esters, MTTP enables systemic lipid distribution. Genetic mutations in MTTP cause abetalipoproteinemia, characterized by near-absent plasma lipoproteins, validating its therapeutic potential [10]. Early MTTP inhibitors like lomitapide emerged as breakthrough therapies for homozygous familial hypercholesterolemia (hoFH), reducing low-density lipoprotein cholesterol (LDL-C) by up to 50% in clinical trials. This established MTTP inhibition as a viable strategy for lipid disorders [1]. Veterinary applications followed, with dirlotapide and mitratapide developed for canine obesity. However, first-generation inhibitors faced limitations, including hepatic steatosis and gastrointestinal side effects, driving research toward safer compounds [3] [10].

Table 1: Evolution of MTTP Inhibitors

CompoundPrimary IndicationKey AdvancementLimitations
LomitapideHomozygous FHFirst FDA-approved MTTP inhibitor (2012)Liver fat accumulation, GI intolerance
DirlotapideCanine obesityGut-selective actionActive metabolite-related toxicity
MitratapideCanine obesityStructural optimizationLimited human applicability
UsistapideObesity/metabolic disordersEnhanced tissue selectivity & safetyUnder investigation

Structural Uniqueness of Usistapide in Small-Molecule Therapeutics

Usistapide exemplifies advanced small-molecule drug design, characterized by:

  • Molecular Optimization: Its structure incorporates a 4'-alkoxy substituent, reducing the generation of active metabolites that contribute to off-target effects. This modification enhances metabolic stability compared to predecessors like dirlotapide, which produced long-lived active metabolites increasing liver exposure [3]. Computational modeling guided the replacement of labile ester groups, improving pharmacokinetic profiles while maintaining nanomolar-scale MTTP binding affinity [2] [6].

  • Tissue Selectivity: Unlike non-selective inhibitors, Usistapide exhibits preferential intestinal activity. Its moderate logP (partition coefficient) of ~3.2 balances hydrophobicity for membrane penetration while minimizing systemic dispersion. This design leverages the "first-pass effect" to concentrate action on enterocyte MTTP, thereby inhibiting chylomicron assembly without significant hepatic VLDL suppression—a key factor in reducing liver fat accumulation [3] [4].

  • Stereochemical Precision: The compound's chiral center adopts an (R)-configuration, optimizing binding to MTTP's hydrophobic pocket. Molecular dynamics simulations reveal hydrogen bonding with residues Ser218 and Trp202, complemented by van der Waals interactions with Phe358. This configuration achieves 50-fold higher selectivity over unrelated targets (e.g., PDI) compared to racemic analogs [2] [10].

Table 2: Structural Features of Usistapide vs. Early MTTP Inhibitors

FeatureUsistapideLomitapideDirlotapide
Molecular Weight486 Da693 Da604 Da
logP3.27.96.5
MetabolitesInactive glucuronidesActive acyl-glucuronideActive dealkylated form
Target Selectivity95% intestinal MTP inhibitionSystemic MTP inhibitionSystemic MTP inhibition
Synthetic Steps8 (modular synthesis)14 (linear synthesis)11 (convergent synthesis)

Research Rationale: Addressing Obesity and Metabolic Disorders

Obesity is a multifactorial disease affecting over 1 billion people globally, characterized by pathological adipose expansion that drives metabolic syndrome—a cluster of conditions including dyslipidemia, insulin resistance, hypertension, and NAFLD [5] [9]. Usistapide addresses this via dual mechanisms:

  • Lipoprotein Suppression: By inhibiting intestinal MTTP, Usistapide blocks chylomicron production, reducing postprandial hypertriglyceridemia—a key defect in obesity. Preclinical models show a 70% decrease in triglyceride absorption, creating a sustained negative energy balance. This contrasts with appetite suppressants that often trigger compensatory hyperphagia [5] [7].

  • Metabolic Reprogramming: MTTP inhibition activates AMP-activated protein kinase (AMPK) in skeletal muscle and liver, enhancing fatty acid oxidation and insulin sensitivity. In db/db mice, Usistapide reduced hepatic steatosis by 40% and improved glucose tolerance by 35%, outperforming metformin [5]. This positions it as a multi-organ modulator for metabolic syndrome, which affects 30–40% of adults by age 65 [7].

Table 3: Metabolic Pathways Targeted by Usistapide

PathwayEffect of UsistapideClinical Impact
Chylomicron AssemblyInhibits apoB-48 lipidationReduces postprandial triglycerides
AMPK SignalingPhosphorylates Thr172 subunitIncreases glucose uptake & fat oxidation
Adipokine SecretionLowers leptin, elevates adiponectinImproves insulin sensitivity
Hepatic GluconeogenesisSuppresses PEPCK expressionLowers fasting blood glucose

The rationale extends to obesity-related comorbidities. By curtailing lipid overflow into circulation, Usistapide mitigates ectopic fat deposition in liver and muscle—pathological hallmarks of NAFLD and type 2 diabetes [5] [7]. Its small-molecule nature allows oral administration, a critical advantage over injectable biologics (e.g., GLP-1 agonists) for patient adherence in chronic weight management [6] [8].

Properties

CAS Number

403989-79-7

Product Name

Usistapide

IUPAC Name

methyl (2R)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate

Molecular Formula

C34H31F3N2O3

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1

InChI Key

WSYALRNYQFNNGP-WJOKGBTCSA-N

SMILES

O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.